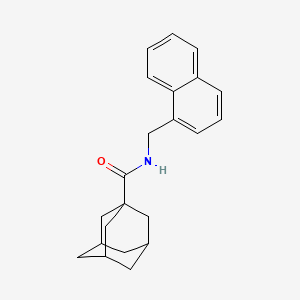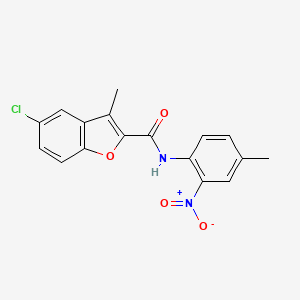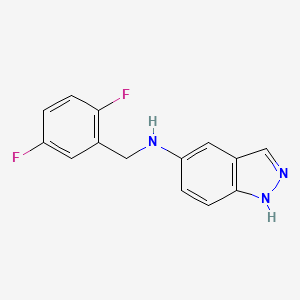
N-(1-naphthylmethyl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthylmethyl)-1-adamantanecarboxamide, also known as MEM 1003, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 increases the levels of cAMP in the brain, which can lead to neuroprotective effects and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in the brain. It can also increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been shown to improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis.
实验室实验的优点和局限性
One advantage of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme. However, a limitation of using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
Future research on N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 could focus on its potential therapeutic applications in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosage and administration methods for N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 to maximize its therapeutic effects. Finally, research could explore the potential use of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in combination with other drugs to enhance its neuroprotective properties.
In conclusion, N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 is a chemical compound with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of PDE4, which leads to neuroprotective effects and reduced inflammation in the brain. While there are limitations to using N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 in lab experiments, future research could explore its potential in other neurological disorders and optimal dosage and administration methods.
合成方法
The synthesis of N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 involves the reaction of 1-adamantanecarboxylic acid with naphthalene-1-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003.
科学研究应用
N-(1-naphthylmethyl)-1-adamantanecarboxamide 1003 has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective properties and can reduce inflammation in the brain, which is a common feature of these disorders.
属性
IUPAC Name |
N-(naphthalen-1-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO/c24-21(22-11-15-8-16(12-22)10-17(9-15)13-22)23-14-19-6-3-5-18-4-1-2-7-20(18)19/h1-7,15-17H,8-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJNPARHWUNFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Naphthalen-1-YL)methyl]adamantane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5216444.png)
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B5216467.png)

![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B5216485.png)

![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)